molecular formula C6H5Cl2NOS B13950692 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one CAS No. 87830-82-8

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one

Cat. No.: B13950692
CAS No.: 87830-82-8
M. Wt: 210.08 g/mol
InChI Key: KRXYIJCHJJUYOC-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a thiazole ring substituted with a methyl group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one typically involves the reaction of 4-methyl-2-aminothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction parameters and to increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Agriculture: Utilized in the development of agrochemicals such as herbicides and fungicides.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The presence of the thiazole ring and chlorine atoms enhances its binding affinity and specificity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is unique due to the presence of both chlorine atoms and the thiazole ring, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

CAS No.

87830-82-8

Molecular Formula

C6H5Cl2NOS

Molecular Weight

210.08 g/mol

IUPAC Name

2,2-dichloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C6H5Cl2NOS/c1-3-2-11-6(9-3)4(10)5(7)8/h2,5H,1H3

InChI Key

KRXYIJCHJJUYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=O)C(Cl)Cl

Origin of Product

United States

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